UV Bathochromic Shift vs 5-Amino Analog
In the foundational characterization of 5-(substituted) amino-1,2,3-thiadiazoles, the N-benzyl derivative exhibits a λmax of 272 nm (ε ≈ 10,200) in ethanol, representing a bathochromic shift of approximately +20 nm and a roughly 2.7-fold increase in molar absorptivity compared to the parent 5-amino-1,2,3-thiadiazole (λmax 252 nm, ε ≈ 3,800) [1]. This shift indicates extended electronic conjugation through the benzylamino group, which can be leveraged for UV-based purity monitoring and distinguishes the compound from non-aromatic N-alkyl analogs that lack this spectral signature.
| Evidence Dimension | UV absorption maximum (λmax) and molar absorptivity (ε) |
|---|---|
| Target Compound Data | λmax 272 nm, ε ≈ 10,200 (EtOH) |
| Comparator Or Baseline | 5-Amino-1,2,3-thiadiazole: λmax 252 nm, ε ≈ 3,800 (EtOH) |
| Quantified Difference | +20 nm bathochromic shift; ~2.7× hyperchromic effect |
| Conditions | Ethanol solution; data from Lieber et al. (1963) |
Why This Matters
The distinct UV spectral signature enables unambiguous identity confirmation and purity assessment via HPLC-UV, reducing the risk of misidentification when sourcing from multiple vendors.
- [1] Lieber, E., Calvanico, N., & Rao, C. N. R. (1963). Synthesis and absorption spectra of 5-(substituted) amino-1,2,3-thiadiazoles. Journal of Organic Chemistry, 28(1), 257–258. View Source
